![molecular formula C10H13NO2 B15421573 (5-Methoxy-2,3-dihydro-1-benzofuran-3-YL)methanamine](/img/structure/B15421573.png)
(5-Methoxy-2,3-dihydro-1-benzofuran-3-YL)methanamine
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Description
(5-Methoxy-2,3-dihydro-1-benzofuran-3-YL)methanamine is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Biological Activity
(5-Methoxy-2,3-dihydro-1-benzofuran-3-YL)methanamine, a compound belonging to the benzofuran family, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a benzofuran ring structure, which is common in many biologically active compounds. The synthesis typically involves constructing the benzofuran ring followed by functionalization at specific positions. Common methods include cyclization of appropriate precursors under acidic or basic conditions, leading to various derivatives with distinct biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzofuran moiety can interact with enzymes, receptors, and other biomolecules, influencing several biological pathways. Research indicates that this compound may exhibit:
- Antimicrobial Activity: It has shown promise against various bacterial and fungal strains.
- Anticancer Properties: Preliminary studies suggest it may inhibit tumor growth and angiogenesis.
- Anti-inflammatory Effects: Potential modulation of inflammatory pathways has been observed in vitro.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance:
- In vitro Testing: The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria as well as fungi. Minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Microorganism | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 |
Staphylococcus aureus | 5.64 |
Escherichia coli | 8.33 |
Candida albicans | 16.69 |
Anticancer Effects
The compound's potential as an anticancer agent has been explored in various assays:
- Chick Chorioallantoic Membrane Assay: Studies indicate that it can block angiogenesis and tumor growth effectively .
Anti-inflammatory Properties
Research has suggested that this compound may modulate inflammatory responses:
- Cytokine Modulation: In vitro studies have shown a reduction in pro-inflammatory cytokines when treated with this compound.
Case Studies
- Study on Antihypertensive Activity: A study synthesized derivatives of 5-methoxybenzofuran and evaluated their antihypertensive effects. Some derivatives exhibited significant blood pressure-lowering effects in animal models .
- Antimicrobial Efficacy Study: A comprehensive evaluation of several benzofuran derivatives indicated that certain modifications to the structure enhanced antimicrobial activity significantly .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(5-methoxy-2,3-dihydro-1-benzofuran-3-yl)methanamine |
InChI |
InChI=1S/C10H13NO2/c1-12-8-2-3-10-9(4-8)7(5-11)6-13-10/h2-4,7H,5-6,11H2,1H3 |
InChI Key |
ONLSKWKDGAGUBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.